1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine
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Overview
Description
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a styrene sulphonyl group attached to a pyrrolidine ring, which is further substituted with an isopropyl group and an oxo group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in diverse research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the styrene sulphonyl group through sulfonation reactions. The isopropyl group can be introduced via alkylation reactions, and the oxo group is typically added through oxidation processes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The styrene sulphonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The oxo group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(Styrenesulphonyl)-2-oxo-5-methyloxypyrrolidine
- 1-(Styrenesulphonyl)-2-oxo-5-ethyloxypyrrolidine
- 1-(Styrenesulphonyl)-2-oxo-5-butoxyoxypyrrolidine
Comparison: Compared to its analogs, 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine exhibits unique reactivity due to the presence of the isopropyl group, which can influence steric and electronic properties. This makes it particularly suitable for specific applications where these properties are advantageous. Additionally, the compound’s structural features may offer distinct binding interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
114485-82-4 |
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Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO4S/c1-12(2)20-15-9-8-14(17)16(15)21(18,19)11-10-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3/b11-10+ |
InChI Key |
XNSAJUNQAHRZLI-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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